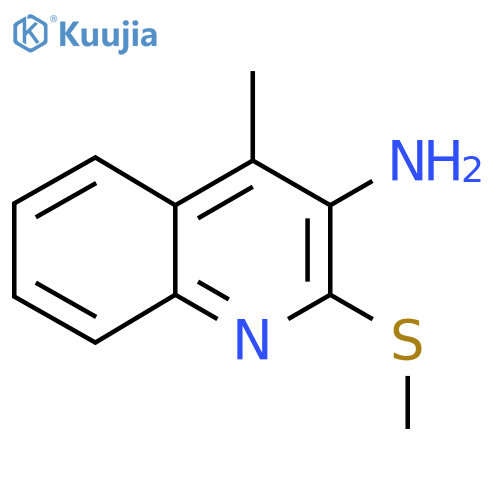Cas no 59163-18-7 (4-Methyl-2-(methylsulfanyl)quinolin-3-amine)

59163-18-7 structure
商品名:4-Methyl-2-(methylsulfanyl)quinolin-3-amine
CAS番号:59163-18-7
MF:C11H12N2S
メガワット:204.291380882263
MDL:MFCD24628440
CID:4655574
PubChem ID:12275464
4-Methyl-2-(methylsulfanyl)quinolin-3-amine 化学的及び物理的性質
名前と識別子
-
- 4-methyl-2-(methylsulfanyl)quinolin-3-amine
- 4-methyl-2-methylsulfanylquinolin-3-amine
- Z2583036262
- 4-Methyl-2-(methylsulfanyl)quinolin-3-amine
-
- MDL: MFCD24628440
- インチ: 1S/C11H12N2S/c1-7-8-5-3-4-6-9(8)13-11(14-2)10(7)12/h3-6H,12H2,1-2H3
- InChIKey: HUGQPSWFGJJGLR-UHFFFAOYSA-N
- ほほえんだ: S(C)C1=C(C(C)=C2C=CC=CC2=N1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 198
- トポロジー分子極性表面積: 64.2
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-Methyl-2-(methylsulfanyl)quinolin-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-306892-5g |
4-methyl-2-(methylsulfanyl)quinolin-3-amine |
59163-18-7 | 95% | 5g |
$1179.0 | 2023-09-05 | |
| Enamine | EN300-306892-10g |
4-methyl-2-(methylsulfanyl)quinolin-3-amine |
59163-18-7 | 95% | 10g |
$1747.0 | 2023-09-05 | |
| Enamine | EN300-306892-1g |
4-methyl-2-(methylsulfanyl)quinolin-3-amine |
59163-18-7 | 95% | 1g |
$407.0 | 2023-09-05 | |
| 1PlusChem | 1P01B7BF-10g |
4-methyl-2-(methylsulfanyl)quinolin-3-amine |
59163-18-7 | 95% | 10g |
$2222.00 | 2024-04-22 | |
| 1PlusChem | 1P01B7BF-5g |
4-methyl-2-(methylsulfanyl)quinolin-3-amine |
59163-18-7 | 95% | 5g |
$1345.00 | 2025-03-19 | |
| A2B Chem LLC | AW01515-50mg |
4-methyl-2-(methylsulfanyl)quinolin-3-amine |
59163-18-7 | 95% | 50mg |
$134.00 | 2024-04-19 | |
| A2B Chem LLC | AW01515-2.5g |
4-methyl-2-(methylsulfanyl)quinolin-3-amine |
59163-18-7 | 95% | 2.5g |
$875.00 | 2024-04-19 | |
| 1PlusChem | 1P01B7BF-50mg |
4-methyl-2-(methylsulfanyl)quinolin-3-amine |
59163-18-7 | 95% | 50mg |
$140.00 | 2025-03-19 | |
| 1PlusChem | 1P01B7BF-100mg |
4-methyl-2-(methylsulfanyl)quinolin-3-amine |
59163-18-7 | 95% | 100mg |
$193.00 | 2025-03-19 | |
| A2B Chem LLC | AW01515-10g |
4-methyl-2-(methylsulfanyl)quinolin-3-amine |
59163-18-7 | 95% | 10g |
$1874.00 | 2024-04-19 |
4-Methyl-2-(methylsulfanyl)quinolin-3-amine 関連文献
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
59163-18-7 (4-Methyl-2-(methylsulfanyl)quinolin-3-amine) 関連製品
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:59163-18-7)4-Methyl-2-(methylsulfanyl)quinolin-3-amine

清らかである:99%
はかる:1g
価格 ($):386.0